Methanesulfonic acid, trifluoro-, 3-hydroxy-1-cyclohexen-1-yl ester
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Overview
Description
Preparation Methods
The synthesis of methanesulfonic acid, trifluoro-, 3-hydroxy-1-cyclohexen-1-yl ester typically involves organic synthesis reactions. One common method includes the reaction of methanesulfonic acid with trifluoroacetic anhydride and 3-hydroxy-1-cyclohexen-1-ol under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Methanesulfonic acid, trifluoro-, 3-hydroxy-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 3-hydroxy-1-cyclohexen-1-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 3-hydroxy-1-cyclohexen-1-yl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can affect various molecular pathways and processes .
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 3-hydroxy-1-cyclohexen-1-yl ester can be compared with similar compounds such as:
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 3,3,5,5-tetramethyl-1-cyclohexen-1-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-[(1-methylethyl)thio]-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester
These compounds share similar functional groups but differ in their specific structures and properties, which can influence their reactivity and applications.
Properties
CAS No. |
109459-30-5 |
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Molecular Formula |
C7H9F3O4S |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(3-hydroxycyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3O4S/c8-7(9,10)15(12,13)14-6-3-1-2-5(11)4-6/h4-5,11H,1-3H2 |
InChI Key |
ALUPQGZHKDQMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)OS(=O)(=O)C(F)(F)F)O |
Origin of Product |
United States |
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